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Compound of Interest

Compound Name:
2-Bromo-1-(3-

(trifluoromethyl)phenyl)ethanone

Cat. No.: B1272838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a versatile

chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its

unique structural features, comprising a reactive α-bromo ketone and a trifluoromethyl-

substituted phenyl ring, make it a valuable building block for the synthesis of a wide array of

heterocyclic compounds and other complex organic molecules. The trifluoromethyl group often

imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and

increased lipophilicity, making this reagent particularly relevant in drug discovery and

development.

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone, including its synonyms, chemical and physical properties,

detailed experimental protocols for its synthesis and application, and its role in the

development of potential therapeutic agents.

Chemical Identity and Synonyms
IUPAC Name: 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone[1]

Common Synonyms:
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3-(Trifluoromethyl)phenacyl bromide

2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone

2-Bromo-3'-(trifluoromethyl)acetophenone

3-(Bromoacetyl)benzotrifluoride

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone is presented in the table below. This data is essential for its

handling, storage, and application in experimental settings.

Property Value Reference

Molecular Formula C₉H₆BrF₃O [1]

Molecular Weight 267.04 g/mol [1]

Appearance
Clear colorless to pale yellow

liquid
[2]

Boiling Point 232.4 °C at 760 mmHg [1]

Density 1.593 g/cm³ [1]

Flash Point 94.373 °C [1]

Storage Temperature 2-8°C [3]

Solubility

Readily soluble in ether,

chloroform, and benzene;

sparingly soluble in ethanol

and methanol.

[4]

Spectroscopic Data
While a complete set of spectral data for 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is

not readily available in the public domain, representative data for closely related α-
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bromoacetophenones are presented below for comparative purposes. Researchers should

acquire and interpret their own analytical data for definitive structural confirmation.

4.1. 1H NMR Spectroscopy

2-bromo-1-phenylethanone (in CDCl3): δ 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H),

7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H).[5]

2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s,

2H), 2.43 (s, 3H).[5]

4.2. 13C NMR Spectroscopy

2-bromo-1-phenylethanone (in CDCl3): δ 191.3, 133.9, 128.9, 128.8, 31.0.[5]

2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1,

31.1, 21.3.[5]

4.3. Infrared (IR) Spectroscopy

2-bromo-1-(m-tolyl)ethanone: 2957, 1732, 1323, 1157, 739, 701 cm-1.[5]

4.4. Mass Spectrometry

Mass spectral data for 2-bromo-1-phenylethanone is available through the NIST WebBook.[6]

[7] Researchers can expect a similar fragmentation pattern for 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone, with characteristic isotopic patterns for the bromine atom.

Experimental Protocols
5.1. Synthesis and Purification of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

This protocol describes a general method for the bromination of 3'-

(trifluoromethyl)acetophenone.

Materials:

3'-(Trifluoromethyl)acetophenone
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N-Bromosuccinimide (NBS) or Pyridinium tribromide

Carbon tetrachloride or Acetic acid

Benzoyl peroxide (initiator, if using NBS)

Anhydrous sodium sulfate

Ethyl acetate

Petroleum ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-

(trifluoromethyl)acetophenone in a suitable solvent such as carbon tetrachloride or acetic

acid.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If succinimide precipitates, remove it by filtration.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether as the eluent to afford pure 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone.
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5.2. Synthesis of Thiazole Derivatives for α-Amylase Inhibition

This protocol outlines the synthesis of thiazole derivatives using 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone as a key starting material. These derivatives have shown

potential as α-amylase inhibitors.

Materials:

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Substituted thiourea or thiosemicarbazone

Ethanol

Procedure:

In a round-bottom flask, dissolve an equimolar amount of 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone and the desired substituted thiourea or

thiosemicarbazone in ethanol.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

The product may precipitate out of the solution. If so, collect the solid by filtration.

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by

column chromatography on silica gel to yield the desired thiazole derivative.

Applications in Drug Discovery and Medicinal
Chemistry
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a valuable precursor for the synthesis of

various biologically active molecules. Its application in the development of α-amylase inhibitors

highlights its potential in the search for novel treatments for diabetes.
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6.1. α-Amylase Inhibition and Signaling Pathway

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates

into simpler sugars.[8] Inhibition of this enzyme can slow down the absorption of glucose,

which is a therapeutic strategy for managing type 2 diabetes.[9][10] Thiazole derivatives

synthesized from 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone have been identified as

potential α-amylase inhibitors.

The following diagram illustrates the general mechanism of α-amylase action and its inhibition.
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Caption: Mechanism of α-amylase inhibition by thiazole derivatives.

6.2. Experimental Workflow for Screening α-Amylase Inhibitors

The following diagram outlines a typical experimental workflow for the synthesis and screening

of potential α-amylase inhibitors derived from 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone.
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Caption: Experimental workflow for α-amylase inhibitor discovery.
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Safety Information
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a hazardous chemical and should be

handled with appropriate safety precautions.

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory

irritation.[11]

Precautionary Statements:

Do not breathe dust/fume/gas/mist/vapors/spray.

Wash face, hands, and any exposed skin thoroughly after handling.

Wear protective gloves/protective clothing/eye protection/face protection.

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with

water/shower.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Store locked up.

Dispose of contents/container to an approved waste disposal plant.[12]

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, and

chemical-resistant gloves is mandatory. A lab coat should be worn at all times.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[11][12]

Conclusion
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a key building block for the synthesis of

diverse and complex organic molecules, particularly those with potential applications in drug

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1272838?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32320287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072529/
https://pubmed.ncbi.nlm.nih.gov/32320287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072529/
https://www.benchchem.com/product/b1272838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


discovery. Its utility in the preparation of thiazole-based α-amylase inhibitors demonstrates its

importance in the development of novel therapeutic agents. This technical guide provides

essential information for the safe and effective use of this versatile reagent in a research and

development setting. As with all chemical reagents, a thorough understanding of its properties

and hazards is crucial for its successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-1-(3-
(trifluoromethyl)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272838#2-bromo-1-3-trifluoromethyl-phenyl-
ethanone-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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